(S)-Methyl 2-acetamido-2-phenylacetate
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Overview
Description
(S)-Methyl 2-acetamido-2-phenylacetate, also known as M2APA, is an important organic compound used in many scientific and industrial applications. It is a chiral molecule that has been found to have a wide range of biological activities, including antibacterial and antifungal properties. In addition, M2APA has been used in the synthesis of various pharmaceuticals, including drugs used to treat cancer and HIV/AIDS.
Scientific Research Applications
1. Conformational Assignment of Gas Phase Peptides AC-PHG-OME is used in the conformational assignment of gas phase peptides and their H-bonded complexes using far-IR/THz: IR-UV ion dip experiment, DFT-MD spectroscopy, and graph theory for mode assignment . This combined approach reveals the 3D structures of (Ac-Phe-OMe) 1,2 peptides using their far-IR/THz signatures .
2. Supramolecular Helical Self-Assembly of Small Peptides AC-PHG-OME plays a role in the supramolecular helical self-assembly of small peptides . The modalities are amide → carboxylic acid and carboxylic acid → carboxylic acid modality (responsible for the P -handed helix) and carboxylic acid → amide modality (responsible for the M -handed helix) .
3. Chemical Resolution of DL-Phenylalanine Methyl Ester AC-PHG-OME is used as a resolving agent in the chemical resolution of DL-phenylalanine methyl ester . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .
Efficient Biosynthesis of L-Phenylalanine
AC-PHG-OME is used in the biosynthesis of L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Enzymic Enantioselective Ammonolysis
AC-PHG-OME is used in enzymic enantioselective ammonolysis of racemic phenylglycine methyl ester . The reaction conditions have profound effects on enzymic activity .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine
Mode of Action
It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .
Biochemical Pathways
Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups
Result of Action
Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis
Action Environment
The action of AC-PHG-OME can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in AC-PHG-OME can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment
properties
IUPAC Name |
methyl (2S)-2-acetamido-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427188 |
Source
|
Record name | Methyl (2S)-acetamido(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36060-84-1 |
Source
|
Record name | Methyl (2S)-acetamido(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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